

Spectroscopic Analysis of 1,3-Dibromopentane: A Technical Guide

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Compound of Interest

Compound Name: **1,3-Dibromopentane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,3-dibromopentane** (CAS No: 42474-20-4), a halogenated alkane with potential applications in organic synthesis and as a building block in medicinal chemistry. This document presents available mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and visualizations of analytical workflows and fragmentation pathways to support research and development activities.

Introduction

1,3-Dibromopentane ($C_5H_{10}Br_2$) is a difunctionalized aliphatic compound. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and drug design. This guide summarizes its mass spectrometry (MS), predicted 1H and ^{13}C NMR, and predicted IR spectroscopic characteristics.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **1,3-dibromopentane** in a structured format.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1,3-dibromopentane** has been obtained from the NIST WebBook.^{[1][2]} The data reveals characteristic fragmentation patterns for this molecule.

The table below summarizes the major peaks observed in the mass spectrum.

| m/z | Relative Intensity (%) | Plausible Fragment |
|-----|------------------------|---|
| 29 | 100.0 | $[\text{C}_2\text{H}_5]^+$ |
| 41 | 95.7 | $[\text{C}_3\text{H}_5]^+$ |
| 55 | 45.2 | $[\text{C}_4\text{H}_7]^+$ |
| 71 | 18.2 | $[\text{C}_5\text{H}_{11}]^+$ |
| 149 | 85.9 | $[\text{C}_5\text{H}_{10}\text{Br}]^+ - \text{HBr}$ |
| 151 | 85.9 | $[\text{C}_5\text{H}_{10}\text{Br}]^+ - \text{HBr}$ |
| 228 | 1.1 | $[\text{M}]^+ ({}^{79}\text{Br}, {}^{79}\text{Br})$ |
| 230 | 2.2 | $[\text{M}]^+ ({}^{79}\text{Br}, {}^{81}\text{Br})$ |
| 232 | 1.1 | $[\text{M}]^+ ({}^{81}\text{Br}, {}^{81}\text{Br})$ |

Note: The molecular ion peak is of very low abundance, which is common for alkyl bromides that readily undergo fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Disclaimer: The following NMR data are predicted based on established chemical shift principles and data from similar alkyl halides, as experimentally verified public domain spectra were not available at the time of this report.

^1H NMR (Predicted, 500 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------|
| ~4.1 - 4.3 | Multiplet | 1H | H-3 |
| ~3.4 - 3.6 | Multiplet | 2H | H-1 |
| ~2.2 - 2.4 | Multiplet | 2H | H-2 |
| ~1.8 - 2.0 | Multiplet | 2H | H-4 |
| ~1.0 | Triplet | 3H | H-5 |

 ^{13}C NMR (Predicted, 125 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------|
| ~55 - 60 | C-3 |
| ~40 - 45 | C-1 |
| ~35 - 40 | C-2 |
| ~25 - 30 | C-4 |
| ~10 - 15 | C-5 |

Infrared (IR) Spectroscopy (Predicted)

Disclaimer: The following IR data are predicted based on characteristic vibrational frequencies of functional groups present in the molecule, as experimentally verified public domain spectra were not available at the time of this report.

| Frequency Range (cm^{-1}) | Intensity | Vibrational Mode |
|--------------------------------------|-----------|------------------------------------|
| 2960 - 2850 | Strong | C-H (alkane) stretching |
| 1465 - 1450 | Medium | CH_2 bending (scissoring) |
| 1380 - 1370 | Medium | CH_3 bending (umbrella) |
| 650 - 550 | Strong | C-Br stretching |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **1,3-dibromopentane**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-dibromopentane** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a standard one-pulse ^1H NMR spectrum with a 90° pulse angle.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
 - A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a single drop of **1,3-dibromopentane** between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

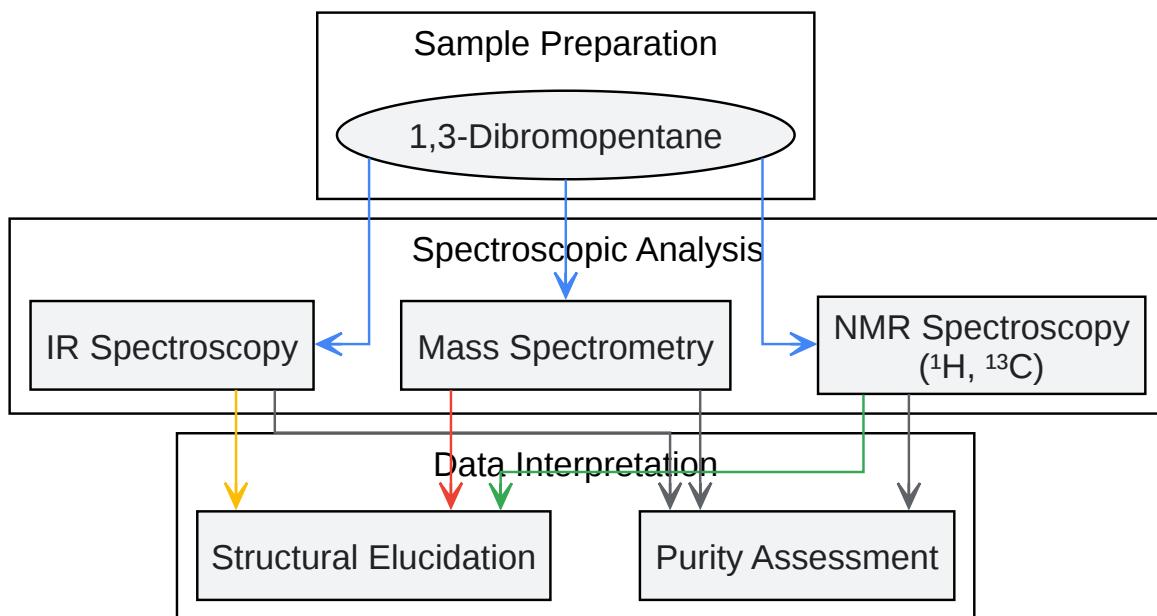
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample assembly in the instrument's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (Electron Ionization)

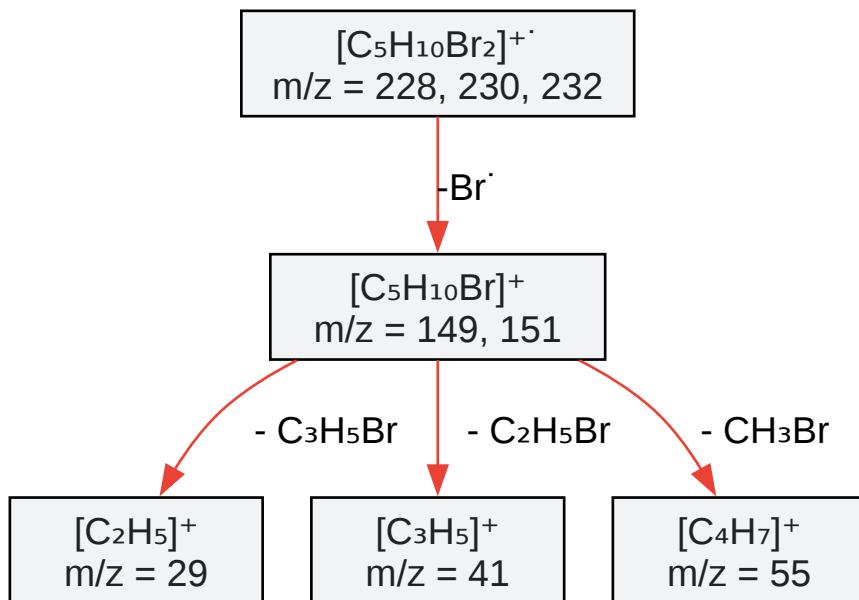
- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z .

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for **1,3-dibromopentane**.

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Caption: Workflow for Spectroscopic Analysis of **1,3-Dibromopentane**.

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Caption: Plausible MS Fragmentation of **1,3-Dibromopentane**.

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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Dibromopentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3190459#spectroscopic-data-of-1-3-dibromopentane-nmr-ir-ms>

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